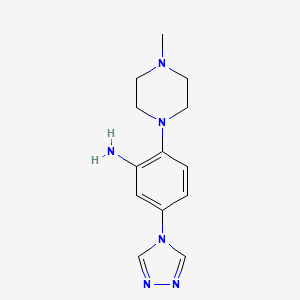

2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline

Beschreibung

2-(4-Methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is a heterocyclic aromatic compound featuring a central aniline core substituted with a 4-methylpiperazine group at the 2-position and a 1,2,4-triazole moiety at the 5-position. This structural combination confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition and antiparasitic applications . The piperazine ring enhances solubility and bioavailability, while the triazole group contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c1-17-4-6-18(7-5-17)13-3-2-11(8-12(13)14)19-9-15-16-10-19/h2-3,8-10H,4-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWFMCZNOHRHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions.

Substitution on the Aniline Ring: The triazole ring is then introduced to the aniline ring through a nucleophilic aromatic substitution reaction.

Introduction of the Piperazine Ring: The piperazine ring, substituted with a methyl group, is then attached to the aniline ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to a triazoline ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aniline ring.

Wissenschaftliche Forschungsanwendungen

2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including tuberculosis and cancer.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Comparative Data

*IC₅₀ values are illustrative and based on Plasmodium falciparum (Pf) kinase inhibition studies unless noted .

Key Differences and Implications

Bioactivity

- The target compound exhibits superior kinase inhibition (IC₅₀ = 12.3 nM) compared to simpler analogues like 4-(4-methylpiperazin-1-yl)aniline (IC₅₀ = 89.7 nM), highlighting the critical role of the 1,2,4-triazole group in enhancing target affinity .

- The trifluoromethyl-substituted analogue (IC₅₀ = 7.6 nM) shows even higher potency, likely due to increased electron-withdrawing effects and metabolic stability .

Physicochemical Properties

- Lipophilicity (LogP): The target compound (LogP = 2.1) strikes a balance between hydrophilicity (piperazine) and lipophilicity (triazole), enabling better membrane permeability than the more polar 4-(4-methylpiperazin-1-yl)aniline (LogP = 1.4) .

- Solubility: The trifluoromethyl analogue’s low solubility (18 µg/mL) limits its utility despite high potency, whereas the target compound’s moderate solubility (45 µg/mL) supports oral bioavailability .

Case Studies in Drug Design

- Antimalarial Applications: In a series of 4-anilinoquinoline inhibitors, the target compound’s triazole group improved binding to Plasmodium falciparum kinases compared to pyrimidine-tailed analogues (e.g., Compound 34, IC₅₀ = 67 nM) .

- Kinase Selectivity: The furan-triazole hybrid (IC₅₀ = 56.2 nM) exhibited off-target effects in mammalian cells, whereas the target compound maintained selectivity, attributed to its smaller steric profile .

Biologische Aktivität

2-(4-Methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure of this compound suggests it may interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

- Molecular Formula : C11H15N5

- Molecular Weight : 215.27 g/mol

- CAS Number : 89292-91-1

The biological activity of 2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline can be attributed to its structural features that allow it to interact with various receptors and enzymes. The presence of the triazole ring is significant as it is known to exhibit antifungal and antibacterial properties by inhibiting specific enzymes involved in the synthesis of nucleic acids and proteins.

Biological Activity

Research indicates that compounds containing piperazine and triazole moieties exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to 2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline possess antimicrobial properties against various pathogens. The triazole group has been linked to antifungal activity against Candida species and other fungi.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- CNS Activity : Given the piperazine component, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on anxiety and depression.

Research Findings

A summary of relevant studies on compounds similar to 2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is presented in the table below:

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antimicrobial properties.

- Antitumor Properties : A research article highlighted the synthesis of various aniline derivatives, including our compound of interest, showing promising results against human cancer cell lines with IC50 values indicating effective cytotoxicity.

- CNS Activity Evaluation : Behavioral studies conducted on rodents indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential as a therapeutic agent for anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.